
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms and a methylsulfanyl group attached to a propanoyl fluoride backbone. Its molecular formula is C4H3F4O2S.
准备方法
The synthesis of 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride typically involves the introduction of fluorine atoms and a methylsulfanyl group to a propanoyl fluoride precursor. One common synthetic route includes the reaction of a suitable fluorinated precursor with methylthiol in the presence of a catalyst under controlled conditions. Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates safely.
化学反应分析
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols.
科学研究应用
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride involves its interaction with molecular targets through its fluorine atoms and methylsulfanyl group. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions, while the methylsulfanyl group can participate in nucleophilic and electrophilic reactions.
相似化合物的比较
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride can be compared with other fluorinated compounds such as:
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Known for its use in industrial applications and environmental impact.
Hexafluoropropylene oxide: Used in the production of fluoropolymers and as a precursor for various fluorinated chemicals.
Perfluorooctanoic acid: Widely studied for its environmental persistence and health effects. The uniqueness of this compound lies in its combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
77705-93-2 |
|---|---|
分子式 |
C4H3F5OS |
分子量 |
194.13 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluoro-3-methylsulfanylpropanoyl fluoride |
InChI |
InChI=1S/C4H3F5OS/c1-11-4(8,9)3(6,7)2(5)10/h1H3 |
InChI 键 |
MXFLHQOAVLKGSD-UHFFFAOYSA-N |
规范 SMILES |
CSC(C(C(=O)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
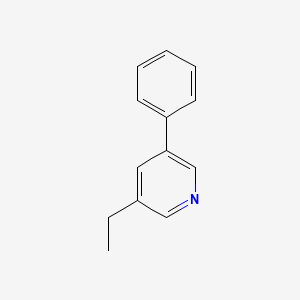
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
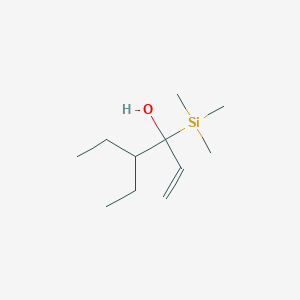
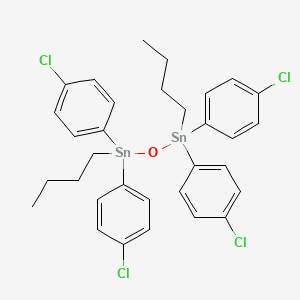
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
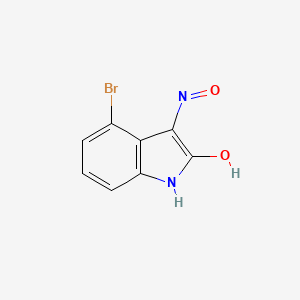
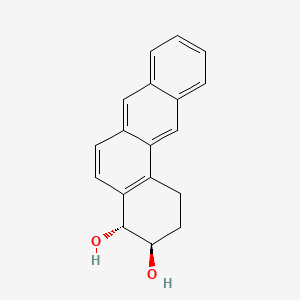

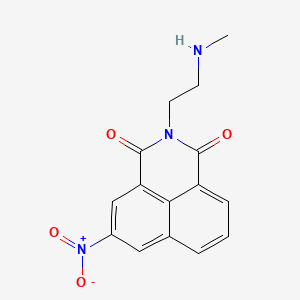
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
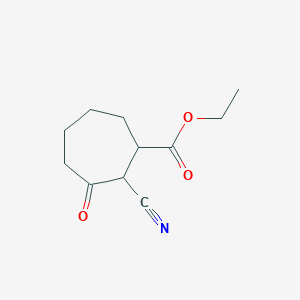
silane](/img/structure/B14431490.png)
